Introduction: A Key Building Block in Modern Peptide Science
Introduction: A Key Building Block in Modern Peptide Science
An In-Depth Technical Guide to Fmoc-2-amino-5-methoxybenzoic Acid: Properties and Applications
Fmoc-2-amino-5-methoxybenzoic acid is a specialized amino acid derivative that serves as a crucial building block in the chemical synthesis of peptides and peptidomimetics.[1][2] Its structure incorporates three key features: a benzoic acid backbone, a methoxy group (-OCH3) on the aromatic ring, and a nitrogen atom protected by the fluorenylmethoxycarbonyl (Fmoc) group. This combination of features makes it an invaluable tool for researchers and drug development professionals.[1][3] The Fmoc group provides a temporary, base-labile shield for the amino group, allowing for the sequential and controlled assembly of amino acids into a peptide chain, a strategy known as Solid-Phase Peptide Synthesis (SPPS).[4][5] The methoxy-substituted aromatic core allows for the creation of peptides with modified electronic properties, stability, and conformational structures, which is critical in the design of novel therapeutics and biological probes.[1][2]
Physicochemical Properties
The physical and chemical characteristics of Fmoc-2-amino-5-methoxybenzoic acid dictate its handling, storage, and reactivity. While specific experimental data such as melting point for this exact derivative is not widely published, data from its precursor and supplier specifications provide a solid foundation for its profile.
Data Summary: Core Physicochemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 332121-93-4 | [1][6][7] |
| Molecular Formula | C₂₃H₁₉NO₅ | [1][7] |
| Molecular Weight | 389.41 g/mol | [1][7] |
| Appearance | White to off-white solid/powder | [8] (based on precursor) |
| Melting Point | 148-152 °C (for precursor 2-amino-5-methoxybenzoic acid) | [8] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [9] (inferred from similar compounds) |
| Storage | Store at 0-8°C, sealed and dry. | [1] |
Spectral Characteristics
Detailed spectral analyses are essential for quality control and characterization. While a public database spectrum for this specific molecule is not available, the expected characteristics can be inferred from its constituent parts.
-
¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include the characteristic peaks for the eight protons of the fluorenyl group, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and distinct signals for the protons on the substituted benzene ring.[10] The acidic proton of the carboxylic acid would likely appear as a broad singlet at the downfield end of the spectrum (>10 ppm).
-
IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong, broad peak from O-H stretching of the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretch from the carboxylic acid would appear around 1700 cm⁻¹, and another from the Fmoc's urethane linkage would be present near 1710-1760 cm⁻¹. N-H stretching and bending vibrations would also be visible.
-
Mass Spectrometry: The molecular ion peak [M]+ in a mass spectrum would correspond to its molecular weight of 389.41. Common fragmentation patterns would include the loss of the Fmoc group (mass 222.24 g/mol ) or the loss of CO₂ (44.01 g/mol ).
Chemical Reactivity and the Role of the Fmoc Group
The utility of Fmoc-2-amino-5-methoxybenzoic acid in synthesis is defined by the predictable reactivity of its functional groups.
The Base-Labile Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of this molecule's function in SPPS. It is classified as a base-labile protecting group, meaning it is stable to acidic conditions but can be cleanly and rapidly removed by treatment with a mild base.[11][12] This "orthogonal" stability is the foundation of modern SPPS, as it allows the N-terminus to be deprotected without cleaving the growing peptide from its acid-labile resin support.[11][13]
The deprotection mechanism proceeds via a β-elimination reaction.[14][15] The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the 9-carbon of the fluorene ring.[12][15] This generates a stabilized carbanion, which then rapidly eliminates, breaking the C-O bond and releasing carbon dioxide and the free amine of the amino acid. The highly reactive dibenzofulvene byproduct is immediately trapped by the excess piperidine to form a stable adduct, preventing side reactions.[12][14]
Caption: Base-catalyzed deprotection of the Fmoc group.
Influence of the Methoxy Group
The electron-donating methoxy group on the aromatic ring influences the molecule's properties. It can increase the electron density of the aromatic system, potentially affecting peptide conformation and aromatic interactions within the final peptide structure.[2] In drug design, methoxy groups are often used to modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets.[16]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-2-amino-5-methoxybenzoic acid is as a building block in Fmoc-based SPPS.[3] This technique involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin.[4][5]
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Experimental Protocol: Incorporation into a Peptide Chain
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-2-amino-5-methoxybenzoic acid into a growing peptide chain attached to a resin.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Fmoc-2-amino-5-methoxybenzoic acid.
-
Coupling/Activating agent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Washing Solvent: Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel).
Methodology:
-
Resin Preparation:
-
Start with the resin-bound peptide from the previous cycle, which has a protected Fmoc group at the N-terminus.
-
Swell the resin in DMF for 30-60 minutes.[17]
-
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[18]
-
Agitate the mixture at room temperature for an initial 5 minutes.
-
Drain the solution, and add a fresh portion of the deprotection solution.
-
Continue to agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[4]
-
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene adduct. This is a critical step.
-
Perform a series of washes, alternating between DMF (e.g., 5 times) and DCM (e.g., 3 times), finishing with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-2-amino-5-methoxybenzoic acid (3-4 equivalents relative to the resin loading) and HCTU (slightly less than 3-4 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture. The solution may change color (typically to yellow). Allow the activation to proceed for 1-2 minutes.
-
Drain the final DMF wash from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test (e.g., Kaiser test).
-
-
Final Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
-
Cleavage and Final Deprotection:
-
After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to trap reactive cationic species.[4]
-
Conclusion
Fmoc-2-amino-5-methoxybenzoic acid is a highly valuable and versatile reagent in the field of peptide chemistry. Its well-defined chemical properties, particularly the reliable, mild cleavage of the Fmoc protecting group, allow for its seamless integration into established SPPS protocols. The presence of the methoxy-substituted aromatic ring provides a strategic tool for scientists to fine-tune the biological and physical properties of synthetic peptides, driving innovation in drug discovery and biochemical research.
References
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Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
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Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
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Aapptec (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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Total Synthesis (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Al-Gharabli, S., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(15), 4635. [Link]
- Ortega, M. A., et al. (2023). Dipropylamine as an Efficient and Sustainable Reagent for Fmoc Removal in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
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Bio-Rad Laboratories (n.d.). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
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van der Wel, P. C., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, 23(4), 420-4. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for an article. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]
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MySkinRecipes. (n.d.). Fmoc-2-amino-5-methoxybenzoic acid. Retrieved from [Link]
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J&K Scientific Ltd. (n.d.). Fmoc-5-amino-2-methoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
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Forbes, C. R. (2012). Aromatic amino acids in peptides and proteins: novel syntheses, influences on structure, and the nature of C–H/π and S–H/π interactions. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Aromatic amino acid. Retrieved from [Link]
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Azam, M. A., et al. (2021). Clustering of Aromatic Amino Acid Residues around Methionine in Proteins. International Journal of Molecular Sciences, 22(24), 13611. [Link]
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NIST. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
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Anichem. (n.d.). FMOC-5-AMINO-2-METHOXYBENZOIC ACID In Stock. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]
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